6-chloro-2-fluoro-3-(trifluoromethyl)benzoic acid is a fluorinated aromatic compound with the molecular formula C₈H₃ClF₄O₂ and a molecular weight of approximately 242.55 g/mol. It is characterized by the presence of a chloro group, a fluoro group, and a trifluoromethyl group attached to a benzoic acid framework. The compound is identified by its CAS number 1028306-70-8 and has notable physicochemical properties, including a melting point range of 96°C to 98°C .
The chemical reactivity of 6-chloro-2-fluoro-3-(trifluoromethyl)benzoic acid can be attributed to its functional groups. It can undergo typical reactions associated with carboxylic acids, such as:
These reactions are significant for synthesizing analogs and exploring its derivatives for potential applications.
The synthesis of 6-chloro-2-fluoro-3-(trifluoromethyl)benzoic acid typically involves several steps:
These methods allow for the controlled synthesis of the compound while maintaining the integrity of the functional groups .
6-chloro-2-fluoro-3-(trifluoromethyl)benzoic acid has potential applications in various fields:
Interaction studies involving 6-chloro-2-fluoro-3-(trifluoromethyl)benzoic acid are essential for understanding its behavior in biological systems. These studies typically focus on:
Such studies help elucidate the compound's viability for practical use .
Several compounds share structural similarities with 6-chloro-2-fluoro-3-(trifluoromethyl)benzoic acid. Here is a comparison highlighting their unique features:
| Compound Name | CAS Number | Similarity Score | Unique Features |
|---|---|---|---|
| 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid | 129931-45-9 | 0.91 | Different substitution pattern affecting reactivity |
| 4-Chloro-3-fluoro-2-(trifluoromethyl)benzoic acid | 159329-20-1 | 0.95 | Variations in position of substituents |
| 4-Chloro-5-fluoro-2-(trifluoromethyl)benzoic acid | 1807265-66-2 | 0.91 | Potentially different biological activities |
| 3-Chloro-2-fluoro-4-(trifluoromethyl)benzoic acid | 1431329-63-3 | 0.87 | Structural variations leading to distinct properties |
These compounds illustrate the diversity within this class of chemicals and underscore the unique positioning of 6-chloro-2-fluoro-3-(trifluoromethyl)benzoic acid within fluorinated aromatic compounds .
The synthesis of 6-chloro-2-fluoro-3-(trifluoromethyl)benzoic acid requires sophisticated halogenation strategies due to the complex substitution pattern involving multiple halogen atoms on the aromatic ring [1] [2] [3]. Electrophilic aromatic substitution represents the fundamental approach for introducing halogen substituents, where the reaction mechanism proceeds through the formation of an arenium ion intermediate followed by deprotonation to restore aromaticity [2] [4].
For chlorination reactions, the combination of chlorine gas with iron trichloride catalyst under mild conditions (25-80°C) provides excellent regioselectivity, particularly when carboxylic acid groups are present as meta-directing substituents [1] [3] [5]. The Lewis acid catalyst enhances the electrophilicity of the halogen by forming a complex that facilitates aromatic ring attack [4]. Research demonstrates that in reactions with strongly activated rings, polyhalogenation occurs readily, necessitating careful control of reaction conditions to achieve selective monohalogenation [5].
Fluorination presents unique challenges due to the high reactivity of elemental fluorine and the need for specialized reagents [6]. Nucleophilic fluorination using potassium fluoride with quaternary ammonium salts as phase transfer catalysts operates at elevated temperatures (100-150°C) and provides position-dependent selectivity [7]. Direct fluorination with N-fluorobenzenesulfonimide offers superior regioselectivity, particularly for ortho-selective fluorination, achieving yields of 75-95% under optimized conditions [6].
Sequential halogenation strategies enable the controlled introduction of multiple halogen atoms through stepwise electrophilic aromatic substitution reactions [8]. The order of halogen introduction significantly influences the final substitution pattern, with electron-withdrawing groups like trifluoromethyl directing subsequent substitutions to meta positions [9] [10]. Research indicates that the appropriate choice of Lewis acid catalyst is crucial when the halogenated product undergoes additional halogenation steps, as trace amounts of residual catalyst can strongly influence subsequent reactions [8].
| Halogenation Method | Temperature (°C) | Selectivity | Typical Yield (%) | Key Advantages |
|---|---|---|---|---|
| Electrophilic Aromatic Substitution with Chlorine/Iron Trichloride | 25-80 | Meta-directing for Carboxylic Acid | 70-90 | High regioselectivity |
| Electrophilic Aromatic Substitution with Bromine/Iron Tribromide | 25-80 | Meta-directing for Carboxylic Acid | 65-85 | Mild conditions |
| Nucleophilic Fluorination with Potassium Fluoride/Phase Transfer Catalyst | 100-150 | Position-dependent | 60-80 | Fluorine introduction |
| Direct Fluorination with N-Fluorobenzenesulfonimide | 25-100 | Ortho-selective | 75-95 | Regioselective fluorination |
| Sequential Halogenation with Lewis Acid Catalysts | 25-120 | Sequential control | 60-85 | Multiple halogen control |
The introduction of trifluoromethyl groups into aromatic systems represents a critical synthetic challenge that can be addressed through various Friedel-Crafts methodologies [11] [12] [13]. Trifluoromethylation reactions have gained significant importance due to the prevalence of trifluoromethyl-containing compounds in pharmaceutical and agrochemical applications [13] [14].
Classical Friedel-Crafts acylation using trifluoroacetic anhydride in the presence of aluminum trichloride provides a direct route to trifluoromethyl ketones, which can subsequently be reduced or further functionalized [11] [14]. This approach operates under mild conditions (0-25°C) and shows particular effectiveness with electron-rich aromatic substrates, achieving yields of 60-85% [15]. The mechanism involves the formation of a trifluoroacetyl cation that acts as the electrophile in the aromatic substitution reaction [11].
Cross-coupling methodologies using trifluoromethyl iodide with copper catalysts have emerged as powerful alternatives for trifluoromethylation [12] [14]. Flow chemistry techniques enable rapid trifluoromethylation with residence times as short as 16 minutes at 200°C, providing excellent yields (80-95%) and broad substrate scope [12]. The use of potassium trifluoroacetate as a stable and easily handled trifluoromethyl source avoids the complications associated with gaseous reagents [12].
Nucleophilic trifluoromethylation employs reagents such as trifluoromethyltrimethylsilane activated by fluoride ions [13] [14]. This methodology shows excellent compatibility with carbonyl compounds and activated aromatic systems, providing yields of 70-90% under relatively mild conditions (25-80°C) [15]. The Ruppert-Prakash reagent readily releases trifluoromethyl anion species upon fluoride activation, enabling nucleophilic attack on electrophilic centers [14].
Radical trifluoromethylation strategies utilizing reagents like trifluoromethanesulfonyl chloride under photochemical conditions offer complementary reactivity patterns [16] [17]. These methods demonstrate excellent selectivity for heteroarenes and electron-rich aromatics, with the radical mechanism providing access to substitution patterns that are challenging to achieve through ionic pathways [16]. Photoredox catalysis enables mild reaction conditions (25-60°C) with visible light activation, achieving yields of 65-90% [16].
| Friedel-Crafts Approach | Reaction Conditions | Substrate Scope | Yield Range (%) | Mechanism Type |
|---|---|---|---|---|
| Trifluoroacetic Anhydride/Aluminum Trichloride | 0-25°C, 2-6h | Electron-rich aromatics | 60-85 | Electrophilic acylation |
| Trifluoromethyl Iodide/Copper Catalyst | 150-200°C, 16min | Aryl iodides | 75-95 | Cross-coupling |
| Trifluoromethyltrimethylsilane/Fluoride Activation | 25-80°C, 1-4h | Carbonyls, aromatics | 70-90 | Nucleophilic addition |
| Potassium Trifluoroacetate/Copper Flow System | 200°C, flow | Broad aryl iodides | 80-95 | Reductive elimination |
| Radical Trifluoromethylation with Trifluoromethanesulfonyl Chloride | 25-60°C, ultraviolet/visible light | Heteroarenes, aromatics | 65-90 | Radical addition |
The installation of carboxylic acid functionality in polysubstituted aromatic systems requires carefully selected synthetic approaches that accommodate the presence of multiple halogen substituents [18] [19] [20]. Traditional methods for aromatic carboxylation have been adapted and optimized to address the unique challenges presented by highly substituted aromatic rings [21] [22].
The Grignard reagent approach involves the formation of arylmagnesium halides from aryl halides, followed by carboxylation with carbon dioxide [23] [24]. This methodology operates through initial lithium-halogen exchange or direct metalation, followed by treatment with dry carbon dioxide at low temperatures (typically -78°C to room temperature) [23]. The regioselectivity is determined by the site of metalation, making this approach particularly valuable for preparing benzoic acid derivatives from brominated or iodinated precursors [24]. Yields typically range from 65-85%, with the method offering excellent functional group compatibility [23].
The Kolbe-Schmitt reaction provides an alternative route for aromatic carboxylation, particularly when phenolic precursors are available [22] [25] [26]. This methodology involves the treatment of sodium phenoxide with carbon dioxide under elevated pressure (100 atmospheres) and temperature (100-125°C), resulting in regioselective ortho-carboxylation [22] [27]. Recent enzymatic adaptations of the Kolbe-Schmitt reaction enable carboxylation under ambient conditions, achieving conversion rates up to 97% through equilibrium manipulation with quaternary ammonium salts [26].
Metal-catalyzed carboxylation reactions using palladium or copper catalysts offer modern alternatives for carbon dioxide fixation [20] [28]. These methodologies typically employ aryl halides as substrates and operate under moderate temperatures (80-120°C) with carbon dioxide as the carbon source [20]. The regioselectivity is determined by the position of the halide leaving group, providing precise control over the carboxylation site [28]. Research demonstrates that these reactions can be performed using sustainable carbon dioxide sources, including electrochemically generated carbon monoxide [28].
Direct carbon-hydrogen carboxylation represents an emerging approach that avoids the need for pre-functionalized aromatic substrates [18]. Combined Brønsted base systems using lithium tert-butoxide or lithium 2-ethyl-2-methylpropoxide with cesium fluoride and crown ethers enable direct aromatic carboxylation under carbon dioxide atmosphere [18]. This methodology tolerates a wide range of functional groups including halogens, amides, nitriles, and sulfones, achieving moderate to good yields (60-85%) [18].
| Carboxylation Method | Starting Material | Reaction Conditions | Regioselectivity | Yield (%) |
|---|---|---|---|---|
| Grignard Reagent + Carbon Dioxide | Aryl halides | Tetrahydrofuran, -78°C to room temperature | Site of metalation | 65-85 |
| Kolbe-Schmitt Reaction | Phenolic compounds | 100-125°C, 100 atmospheres Carbon Dioxide | Ortho to Hydroxyl | 80-95 |
| Metal-Catalyzed Carboxylation | Aryl halides | Palladium/Copper catalyst, 80-120°C | Site of halide | 70-90 |
| Direct Carbon-Hydrogen Carboxylation | Aromatic Carbon-Hydrogen bonds | Base system, Carbon Dioxide, 25-80°C | Directed by substituents | 60-85 |
| Electrochemical Carbon Dioxide Reduction | Aryl iodides | Electrochemical, room temperature | Site of halide | 75-90 |
The purification of polyhalogenated aromatic compounds presents significant challenges due to their similar physical and chemical properties [8] [29] [30]. The presence of multiple halogen substituents creates compounds with comparable solubilities, melting points, and chromatographic behaviors, necessitating specialized purification strategies [31] [8].
Recrystallization techniques form the foundation of polyhalogenated compound purification, with solvent selection being critical for achieving effective separation [30] [24]. Simple benzoic acids can often be purified through recrystallization from water due to significant solubility differences between hot and cold water, typically achieving recovery yields of 60-80% [24]. However, polyhalogenated derivatives require mixed solvent systems, with ethanol-water mixtures providing optimal results for compounds containing multiple halogen substituents [30]. Research demonstrates that solvent composition dramatically affects crystal habit, with shape variations ranging from needles to platelets depending on the ethanol-to-water ratio [30].
Column chromatography represents the most versatile approach for purifying complex polyhalogenated mixtures [31] [32]. Silica gel chromatography with carefully optimized mobile phase compositions enables separation of compounds with overlapping retention factors [31]. The choice of adsorbent proves crucial, with alumina-silica mixtures (1:1 ratio) showing superior performance for polyhalogenated aromatic compounds compared to pure silica or alumina [31]. Gradient elution using petroleum ether and dichloromethane provides effective separation while minimizing compound decomposition [31].
High-performance liquid chromatography techniques offer the highest resolution for complex polyhalogenated mixtures [32]. Reverse-phase columns with acetonitrile-water mobile phases containing phosphoric acid modifiers enable baseline separation of closely related trifluoromethyl-containing compounds [32]. For mass spectrometry-compatible applications, formic acid replaces phosphoric acid to maintain ionization efficiency [32]. The scalability of high-performance liquid chromatography methods enables both analytical characterization and preparative isolation [32].
Specialized crystallization techniques address the unique challenges presented by polyhalogenated systems [8] [29]. Drowning-out crystallization, involving controlled addition of anti-solvent to saturated solutions, provides enhanced control over crystal size and morphology [30]. The method proves particularly effective for benzoic acid derivatives when water or ethanol-water mixtures serve as precipitants [30]. Temperature control during crystallization significantly influences product purity, with slower cooling rates generally providing higher-quality crystals [8].
The handling of polyhalogenated compounds during purification requires consideration of their stability and potential for decomposition [29]. Many polyhalogenated aromatic compounds exhibit sensitivity to elevated temperatures, necessitating low-temperature recrystallization and vacuum distillation techniques [8]. Neutralization procedures using sodium bicarbonate solutions help prevent acid-catalyzed decomposition during workup [8]. Storage under inert atmosphere conditions prevents oxidative degradation of sensitive intermediates [29].
| Purification Method | Applicable Compounds | Temperature Range (°C) | Recovery Yield (%) | Key Challenges |
|---|---|---|---|---|
| Recrystallization from Water | Simple benzoic acids | 0-100 | 60-80 | Low solubility differences |
| Recrystallization from Ethanol-Water | Polyhalogenated derivatives | 20-80 | 70-90 | Similar melting points |
| Column Chromatography (Silica) | Mixed halogen products | Room temperature | 75-85 | Overlapping Retention Factor values |
| Column Chromatography (Alumina) | Polyhalogenated aromatics | Room temperature | 70-85 | Strong adsorption |
| High-Performance Liquid Chromatography Separation | Complex mixtures | 25-40 | 80-95 | Peak overlap |
6-chloro-2-fluoro-3-(trifluoromethyl)benzoic acid exhibits significant thermodynamic stability under standard conditions, with a melting point of 96-98°C [1] [2] and a predicted boiling point of 263.2±40.0°C [1]. The compound demonstrates thermal stability under normal handling and storage conditions, as evidenced by its recommended storage at room temperature when sealed and kept dry [2] [3].
The thermal decomposition pathways of this halogenated aromatic compound follow characteristic patterns observed in fluorinated organic materials. When subjected to elevated temperatures above 250°C, the compound undergoes thermal degradation generating carbon oxides (carbon monoxide and carbon dioxide), hydrogen fluoride, and various volatile fluorinated compounds [4] [5]. The decomposition mechanism likely involves initial cleavage of the carboxyl group through decarboxylation, followed by sequential breaking of carbon-fluorine and carbon-chlorine bonds [6] [7].
Research on related trifluoromethyl benzoic acids indicates that the thermal decomposition follows an "unzip" mechanism involving end-chain scission and random carbon-carbon bond cleavage in the perfluorinated segments [6]. The trifluoromethyl group contributes to enhanced thermal stability through the formation of additional π-aromatic-like orbitals, a phenomenon termed "fluoromaticity" [8] [9]. This electronic effect results in smaller bond lengths within the aromatic ring and higher resistance to thermal degradation reactions.
The thermodynamic parameters for the compound indicate a density of 1.599±0.06 g/cm³ and a flash point of 113.0±27.3°C [1] [2]. Under thermal stress conditions, the primary hazardous decomposition products include hydrogen fluoride, carbonyl fluoride, and various perfluorinated fragments, necessitating appropriate safety measures during thermal analysis [4] [10].
The solubility profile of 6-chloro-2-fluoro-3-(trifluoromethyl)benzoic acid reflects the complex interplay between its hydrophobic halogen substituents and the polar carboxylic acid functionality [11]. The compound exhibits limited aqueous solubility due to the hydrophobic nature of the trifluoromethyl group, chlorine, and fluorine substituents, which dominate the molecular surface area [11] .
In polar aprotic solvents, the compound demonstrates enhanced solubility. Tetrahydrofuran and dimethylformamide provide excellent solvation through coordination with the oxygen lone pairs and strong dipole-dipole interactions [11] [13]. Dimethyl sulfoxide similarly offers good solubility through hydrogen bonding capabilities and dipolar interactions with the aromatic system . The solubility enhancement in these solvents results from their ability to stabilize both the polar carboxyl functionality and interact with the electron-deficient aromatic ring system.
Polar protic solvents such as alcohols show moderate solubility due to hydrogen bonding interactions with the carboxylic acid group . However, the extensive fluorination limits the overall solubility compared to unsubstituted benzoic acid derivatives. The LogP value of 3.86 indicates significant lipophilicity, confirming the predominant influence of the halogen substituents on the compound's partition behavior [1] [14].
In non-polar solvent systems, the compound exhibits poor to moderate solubility limited by the lack of favorable interactions between the polar carboxyl group and non-polar media . The aromatic system provides some compatibility with aromatic solvents, but the overall solubility remains restricted due to the polar acid functionality.
The solubility behavior follows predictable trends based on Hansen solubility parameters, where solvents with high dipolar and hydrogen bonding components provide optimal dissolution characteristics. This solubility profile has practical implications for purification strategies and synthetic applications requiring specific solvent systems [13] [15].
The acid dissociation constant of 6-chloro-2-fluoro-3-(trifluoromethyl)benzoic acid has been predicted to be 1.95±0.36 [2], indicating significantly enhanced acidity compared to unsubstituted benzoic acid (pKa ~4.2) [16] [17]. This dramatic decrease in pKa value results from the cumulative electron-withdrawing effects of the multiple halogen substituents and the trifluoromethyl group.
The electron-withdrawing substituents exert their influence through both inductive and resonance effects. The trifluoromethyl group at position 3 provides strong electron withdrawal through the highly electronegative fluorine atoms, stabilizing the conjugate base through delocalization of negative charge [18] [19]. The fluorine substituent at position 2 and chlorine at position 6 contribute additional inductive withdrawal, further enhancing the acidity [19] [20].
Computational studies on related trifluoromethyl benzoic acids support these experimental observations. The pKa values for structurally similar compounds show consistent trends: 3-(trifluoromethyl)benzoic acid exhibits enhanced acidity compared to benzoic acid, and additional halogen substitution further decreases the pKa values [18] [21]. The structure-activity relationships indicate that the cumulative effect of multiple electron-withdrawing groups results in additive decreases in pKa values.
The pKa determination methodology relies primarily on computational predictions using density functional theory calculations with appropriate solvation models [19]. Experimental determination through potentiometric titration would provide definitive values, following established protocols for weak acid characterization [16] [22]. The Henderson-Hasselbalch equation applications for this compound would require consideration of the low pKa value, indicating complete ionization under most physiological conditions.
The enhanced acidity has practical implications for salt formation and solubility modification strategies. The low pKa facilitates formation of stable alkali metal salts, potentially improving aqueous solubility for specific applications [20] [17].
The FT-IR spectrum of 6-chloro-2-fluoro-3-(trifluoromethyl)benzoic acid exhibits characteristic absorption bands that provide definitive structural identification [23] [24]. The carboxylic acid functionality displays a broad O-H stretching absorption between 3300-2500 cm⁻¹, centered around 3000 cm⁻¹, indicating hydrogen-bonded dimer formation typical of carboxylic acids [25] [26]. The carbonyl stretching frequency appears as an intense band in the range 1710-1680 cm⁻¹, shifted to lower frequency due to conjugation with the aromatic ring system [24] [26].
The aromatic system contributes multiple characteristic absorptions, including C=C stretching modes between 1620-1580 cm⁻¹ and aromatic C-H bending vibrations in the 1500-1400 cm⁻¹ region [27] [28]. The halogen substituents provide distinctive fingerprint absorptions: the trifluoromethyl group exhibits strong C-F stretching bands between 1320-1120 cm⁻¹, while the aromatic fluorine shows characteristic absorption around 1280-1200 cm⁻¹ [24] [29]. The C-Cl stretching appears as a medium intensity band between 750-650 cm⁻¹ [27].
Detailed vibrational analysis indicates that the electron-withdrawing substituents influence the aromatic ring modes, causing shifts to higher frequencies compared to unsubstituted benzoic acid [27] [29]. The CF₃ deformation modes appear as strong absorptions between 1200-1100 cm⁻¹, providing definitive confirmation of the trifluoromethyl substituent [28] [29].
The ¹H NMR spectrum reveals limited aromatic proton signals due to extensive halogen substitution [30] [31]. The remaining aromatic protons at positions 4 and 5 appear as characteristic doublets in the range 7.2-8.0 ppm with coupling constants of approximately 8 Hz, consistent with ortho-coupling [30]. The carboxylic acid proton appears as a broad singlet between 11-13 ppm, typical of hydrogen-bonded carboxyl groups [31].
¹³C NMR analysis provides detailed structural information through characteristic chemical shifts [30]. The carbonyl carbon appears between 165-170 ppm, while the trifluoromethyl carbon exhibits a characteristic quartet around 120-125 ppm due to coupling with three equivalent fluorine atoms (J ~272 Hz) [30] [31]. The aromatic carbons appear in the typical range of 120-140 ppm, with quaternary carbons observed between 130-155 ppm [30].
¹⁹F NMR spectroscopy provides definitive identification of fluorine environments [30] [31]. The trifluoromethyl fluorines appear as a singlet around -62 to -65 ppm, characteristic of aromatic trifluoromethyl groups. The aromatic fluorine appears between -105 to -115 ppm, exhibiting complex coupling patterns due to meta-coupling with aromatic protons [30] [31].
Electron ionization mass spectrometry reveals characteristic fragmentation patterns providing structural confirmation [32]. The molecular ion appears at m/z 242/244, exhibiting the characteristic M+2 isotope pattern due to chlorine [32]. The fragmentation follows predictable pathways including loss of fluorine (m/z 223/225), loss of trifluoromethyl group (m/z 173/175), and loss of carboxyl functionality (m/z 197/199) [32].
Characteristic fragment ions include the trifluoromethyl cation at m/z 69 and carbon dioxide loss product at m/z 44, both providing confirmatory evidence for the structural assignments [32]. The fragmentation mechanisms involve initial ionization followed by systematic loss of substituents, with the most stable fragments corresponding to the base peaks in the spectrum [32].